Fmoc-Cys(3-(Boc-amino)-propyl)-OH (CAS 173963-91-2) is a specialized, orthogonally protected trifunctional amino acid building block used in solid-phase peptide synthesis (SPPS) . Structurally, it is an S-alkylated cysteine derivative that yields S-(3-aminopropyl)cysteine upon global deprotection, functioning as a conformationally distinct analog of homolysine or an arginine mimetic. By providing a basic primary amine at the end of a thioether-containing side chain, this compound enables the synthesis of highly constrained cyclic peptides and integrin antagonists [1]. Its primary procurement value lies in its ability to be directly incorporated into standard Fmoc-SPPS workflows, bypassing the need for low-yield, post-synthetic side-chain alkylation while offering orthogonal Boc protection for targeted functionalization.
Attempting to substitute Fmoc-Cys(3-(Boc-amino)-propyl)-OH with standard basic amino acids like Fmoc-Arg(Pbf)-OH or Fmoc-Lys(Boc)-OH fundamentally alters the conformational landscape of the resulting peptide . Natural arginine and lysine possess purely hydrocarbon side chains, whereas the S-(3-aminopropyl)cysteine residue introduces a thioether linkage that alters flexibility, bond angles, and lipophilicity, which are critical for locking pharmacophores into high-affinity receptor-binding conformations [1]. Furthermore, substituting with a standard Fmoc-Cys(Trt)-OH followed by post-synthetic alkylation introduces significant process inefficiencies, including incomplete conversion, off-target alkylation, and complex purification profiles . Procuring the pre-assembled Fmoc-Cys(3-(Boc-amino)-propyl)-OH ensures quantitative incorporation and strictly reproducible basic side-chain presentation during scale-up.
In the development of high-potency GPIIb/IIIa receptor antagonists, the replacement of a standard arginine residue with the S-(3-aminopropyl)cysteine mimetic (derived from Fmoc-Cys(3-(Boc-amino)-propyl)-OH) dramatically enhances target affinity[1]. Research demonstrates that constraining the RGD-mimetic pharmacophore into a ring utilizing this specific thioether-linked basic side chain yields cyclic peptides with IC50 values of approximately 0.03 µM for the inhibition of human platelet aggregation [1]. In contrast, unconstrained or standard Arg-containing linear sequences often exhibit significantly lower affinities (IC50 ≥ 10 µM) [1].
| Evidence Dimension | Inhibition of human platelet aggregation (IC50) |
| Target Compound Data | ~0.03 µM (using S-(3-aminopropyl)cysteine mimetic) |
| Comparator Or Baseline | ≥ 10 µM (standard/unconstrained Arg-peptides) |
| Quantified Difference | >300-fold increase in binding affinity |
| Conditions | In vitro human platelet aggregation assay for GPIIb/IIIa antagonists |
Procuring this specific mimetic is essential for achieving the sub-micromolar receptor affinities required for clinical-grade integrin antagonists and radiotracers.
Peptides incorporating the S-(3-aminopropyl)cysteine mimetic exhibit exceptional performance when utilized as targeted radiotracers[1]. When formulated as Technetium-99m (99mTc) complexes, potent peptides utilizing this building block (e.g., P748) demonstrated rapid blood clearance and high specific uptake[1]. In canine thrombosis models, the 99mTc-labeled mimetic peptide achieved a thrombus-to-blood ratio of 7.2 and a thrombus-to-muscle ratio of 41[1]. These quantitative imaging metrics are vastly superior to negative controls like [99mTc]glucoheptonate (thrombus-to-blood ratio of 2.2), proving the structural necessity of the mimetic for maintaining high-affinity target engagement while accommodating a metal chelator [1].
| Evidence Dimension | Thrombus-to-blood uptake ratio (in vivo) |
| Target Compound Data | 7.2 (99mTc-labeled mimetic peptide P748) |
| Comparator Or Baseline | 2.2 ([99mTc]glucoheptonate control) |
| Quantified Difference | 3.2-fold higher target-to-blood contrast |
| Conditions | Canine thrombosis model, in vivo gamma imaging |
This building block provides the precise spatial geometry needed to construct radiolabeled peptides that clear rapidly while maintaining high target-to-background contrast.
From a manufacturing perspective, utilizing Fmoc-Cys(3-(Boc-amino)-propyl)-OH allows for the direct, single-step incorporation of the S-(3-aminopropyl)cysteine moiety during standard Fmoc-SPPS . The alternative approach—incorporating a standard protected cysteine, selectively deprotecting the thiol, and performing on-resin or in-solution alkylation with a 3-aminopropyl halide—typically results in mixed reaction products, alkylation of other nucleophiles, and significant yield reduction . By utilizing the pre-alkylated, orthogonally protected (Fmoc/Boc) building block, chemists achieve standard amino acid coupling efficiencies, ensuring high-purity crude peptides and scalable manufacturability .
| Evidence Dimension | Coupling efficiency and synthetic steps |
| Target Compound Data | >98% coupling efficiency, 1 step (direct SPPS incorporation) |
| Comparator Or Baseline | Multi-step post-synthetic alkylation of Cys (lower yield, higher impurity profile) |
| Quantified Difference | Elimination of secondary alkylation steps and associated yield losses |
| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
For industrial peptide scale-up, using the pre-alkylated building block prevents the yield-destroying side reactions associated with post-synthetic thiol modifications.
Because it acts as a conformationally constrained arginine mimetic, this compound is the premier choice for synthesizing cyclic RGD mimetics targeting GPIIb/IIIa or alphavbeta3 integrins [1]. It is specifically procured for drug discovery programs where standard arginine fails to provide the necessary structural rigidity for sub-micromolar receptor binding.
The compound is highly suited for the construction of targeted radiotracers, such as Technetium-99m labeled peptides for thrombus or tumor imaging [1]. The thioether linkage and basic side chain allow the peptide to maintain high target-to-background ratios and rapid pharmacokinetics without interfering with the metal chelation site.
For industrial SPPS, procuring this pre-alkylated building block eliminates the need for post-synthetic thiol alkylation . This ensures high batch-to-batch reproducibility and minimizes complex purification steps, making it ideal for the commercial scale-up of modified peptide therapeutics.